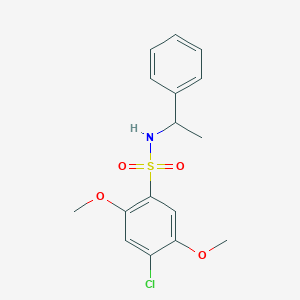
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide exerts its anti-tumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of new blood vessels (angiogenesis) in tumors. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in various biological processes. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide is also relatively easy to synthesize, allowing for large-scale production. However, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. One area of interest is the development of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide-based therapies for cancer and inflammatory diseases. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of new HDAC inhibitors based on the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide. By modifying the structure of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide, it may be possible to develop more potent and selective HDAC inhibitors with improved pharmacological properties.
Synthesemethoden
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with N-(1-phenylethyl)amine. This reaction results in the formation of 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide as a white crystalline solid. The purity of the synthesized 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast cancer, pancreatic cancer, and lung cancer. It has also been found to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
Produktname |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H18ClNO4S |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
4-chloro-2,5-dimethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-11(12-7-5-4-6-8-12)18-23(19,20)16-10-14(21-2)13(17)9-15(16)22-3/h4-11,18H,1-3H3 |
InChI-Schlüssel |
VOMTYMQRCQCYOI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)
![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


